An In-depth Technical Guide to (1-Chloroethyl)trimethylsilane (CAS 7787-87-3)
An In-depth Technical Guide to (1-Chloroethyl)trimethylsilane (CAS 7787-87-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Chloroethyl)trimethylsilane, with the CAS registry number 7787-87-3, is a versatile organosilicon compound of significant interest in organic synthesis. Its unique structural features, combining a reactive chloroethyl group with a stabilizing trimethylsilyl moiety, make it a valuable building block for the introduction of the 1-(trimethylsilyl)ethyl group and a precursor to various reactive intermediates. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on experimental details and applications relevant to research and development.
Physicochemical Properties
(1-Chloroethyl)trimethylsilane is a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7787-87-3 | |
| Molecular Formula | C₅H₁₃ClSi | |
| Molecular Weight | 136.70 g/mol | |
| Boiling Point | 116 °C (lit.) | |
| Density | 0.864 g/mL at 20 °C (lit.) | |
| Refractive Index (n20/D) | 1.422 (lit.) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (1-Chloroethyl)trimethylsilane.
Infrared (IR) Spectroscopy
The infrared spectrum of (1-Chloroethyl)trimethylsilane is available in the NIST Chemistry WebBook. Key absorptions are expected for C-H, C-Cl, and Si-C bond vibrations.
Mass Spectrometry (MS)
The mass spectrum (electron ionization) of (1-Chloroethyl)trimethylsilane is also accessible through the NIST Chemistry WebBook. The fragmentation pattern provides valuable information for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis and Reactivity
(1-Chloroethyl)trimethylsilane is a key intermediate in several organic transformations.
Synthesis
A common method for the preparation of (1-Chloroethyl)trimethylsilane is the hydrochlorination of vinyltrimethylsilane.
Conceptual Synthesis Workflow
Caption: Synthesis of (1-Chloroethyl)trimethylsilane.
Key Reactions
(1-Chloroethyl)trimethylsilane is a precursor to highly reactive and synthetically useful organometallic reagents.
It readily reacts with magnesium to form the corresponding Grignard reagent, (1-(trimethylsilyl)ethyl)magnesium chloride.[5] Similarly, treatment with lithium metal yields the organolithium species, 1-chloro-1-trimethylsilylethyl lithium.[5]
Experimental Protocol: Grignard Reagent Formation (General Procedure)
A general procedure for the formation of a Grignard reagent from an alkyl halide is as follows:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with magnesium turnings.
-
Initiation: A small crystal of iodine is often added to activate the magnesium surface. A small portion of a solution of the alkyl halide in anhydrous diethyl ether is added to the magnesium. The reaction is initiated, often evidenced by a color change and gentle refluxing.
-
Addition: The remaining alkyl halide solution is added dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion.
This general protocol can be adapted for the synthesis of (1-(trimethylsilyl)ethyl)magnesium chloride from (1-Chloroethyl)trimethylsilane.[6][7][8]
Logical Flow for Organometallic Reagent Formation
Caption: Pathways to organometallic reagents.
The organolithium reagent, 1-chloro-1-trimethylsilylethyl lithium, is a potent nucleophile that reacts with aldehydes and ketones.[5] This reaction is a key step in the synthesis of various organic molecules, including the natural product R(+)-frontalin.[5] The initial adduct undergoes a subsequent elimination to form an α,β-epoxysilane, which can be further transformed.
Experimental Protocol: Reaction of 1-chloro-1-trimethylsilylethyl lithium with a Ketone (General Procedure)
-
Reagent Preparation: 1-chloro-1-trimethylsilylethyl lithium is prepared in situ by reacting (1-Chloroethyl)trimethylsilane with sec-butyllithium in a suitable solvent like THF at low temperatures (e.g., -78 °C).
-
Addition of Carbonyl: The ketone, dissolved in an anhydrous solvent, is added dropwise to the solution of the organolithium reagent at low temperature.
-
Quenching: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The product is extracted with an organic solvent, dried, and purified by standard techniques such as column chromatography or distillation.[9][10]
Reaction Pathway with Carbonyls
Caption: Reaction with carbonyl compounds.
Safety and Handling
(1-Chloroethyl)trimethylsilane is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
(1-Chloroethyl)trimethylsilane is a valuable and reactive organosilicon reagent with significant applications in organic synthesis. Its ability to serve as a precursor to potent nucleophilic intermediates makes it a key tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the research and development of new chemical entities.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. (1-Chloroethyl)trimethylsilane technical, = 90 GC 7787-87-3 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
